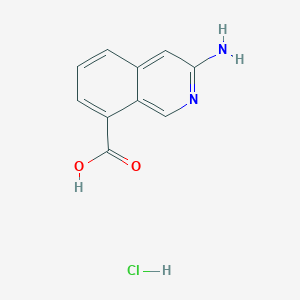

![molecular formula C15H20N4O2S B6356035 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858240-27-3](/img/structure/B6356035.png)

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings. The 3,4-dimethoxyphenyl group would likely contribute to the overall polarity of the molecule .Applications De Recherche Scientifique

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been widely used in scientific research due to its ability to modulate a variety of biochemical and physiological processes. This compound has been used to study the mechanisms of action and effects of various compounds, as well as to identify potential drug targets and therapeutic applications. For example, this compound has been used to study the effects of the anticonvulsant drug phenytoin on the nervous system. Additionally, this compound has been used to investigate the effects of various compounds on the cardiovascular system, as well as to study the effects of the antiepileptic drug lamotrigine on the brain.

Mécanisme D'action

Target of Action

It’s known that compounds with similar structures, such as triazole derivatives, are often present in bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Mode of Action

It’s known that triazole derivatives, which this compound contains, produce a variety of biological effects . These effects are due to their structural characteristics that make it easier to bind with target molecules .

Biochemical Pathways

The synthesis of β-heteroarylated carbonyl compounds, which this compound is a part of, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, or conjugate addition of N-heterocycles to α,β-unsaturated ketones .

Pharmacokinetics

The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .

Result of Action

Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Action Environment

The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in laboratory experiments has a number of advantages. Firstly, this compound is relatively easy to synthesize and is available commercially in a variety of forms. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. Finally, this compound is able to interact with a number of different receptors, making it a useful tool for studying the effects of various compounds.

However, there are also a number of limitations to using this compound in laboratory experiments. Firstly, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of a given compound. Additionally, the effects of this compound can vary depending on the concentration used, making it difficult to determine the optimal concentration for a given experiment. Finally, the use of this compound in laboratory experiments is limited by the fact that this compound is not approved for human use, making it difficult to study the effects of this compound in humans.

Orientations Futures

The future directions of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine research include further investigation into the mechanism of action of this compound, as well as the development of new synthetic methods for the synthesis of this compound. Additionally, further research into the effects of this compound on various biochemical and physiological processes is needed in order to fully understand the potential applications of this compound. Finally, further research into the safety and efficacy of this compound in humans is needed in order to determine the potential therapeutic applications of this compound.

Méthodes De Synthèse

The synthesis of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be achieved through a number of different methods. The most common method is the reaction of 3,4-dimethoxyphenylmethyl bromide and 1,2,4-thiadiazol-5-yl piperazine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is conducted at room temperature and yields this compound in high yields. Other methods for the synthesis of this compound include the reaction of 3,4-dimethoxyphenylmethyl chloride and 1,2,4-thiadiazol-5-yl piperazine in the presence of a base, as well as the reaction of 3,4-dimethoxyphenylmethyl chloride and 1,2,4-thiadiazol-5-yl piperazine in the presence of an acid.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJASVVJXZETIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)

![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)

![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)

![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)

![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)

![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)

![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)

![1-{3-[(2,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356041.png)

![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)